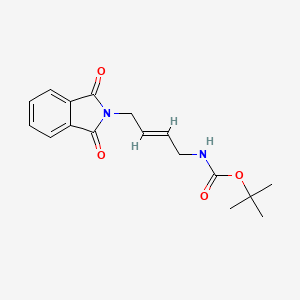

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

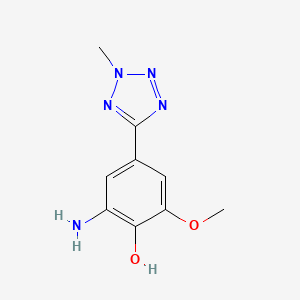

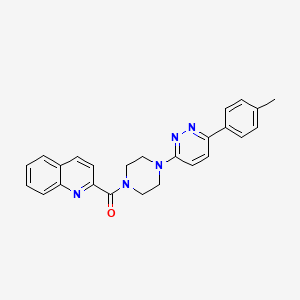

“Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate” is a chemical compound. It is similar to “tert-Butyl 2- ((2- (2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate”, which is a PROTAC linker featuring a thalidomide analogue, a hydrophilic PEG spacer, and a t-butyl ester . It is also similar to "tert-butyl allyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds involves substitution reactions . For example, “tert-Butyl 2- (1,3-dioxoisoindolin-2-yl)acetate” is synthesized through two substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure of “tert-butyl allyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate” is represented by the Inchi Code "1S/C16H18N2O4/c1-5-10-17 (15 (21)22-16 (2,3)4)18-13 (19)11-8-6-7-9-12 (11)14 (18)20/h5-9H,1,10H2,2-4H3" .Physical And Chemical Properties Analysis

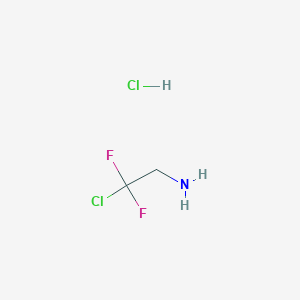

The physical and chemical properties of similar compounds include a molecular weight of 263.25 . The storage temperature is room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines and ketimines, which share structural similarities with the target compound, serve as versatile intermediates in the asymmetric synthesis of amines. These intermediates facilitate the synthesis of a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the utility of tert-butyl groups in chiral synthesis and catalysis (Ellman et al., 2002).

Enhancing Solar Cell Performance

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This effect is attributed to the shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime, demonstrating the impact of tert-butyl derivatives on photovoltaic device efficiency (Boschloo et al., 2006).

Palladium-Catalyzed Amidation

Palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate with various aryl halides are a productive method to synthesize desired compounds efficiently. This research highlights the role of tert-butyl carbamate in facilitating organic synthesis, potentially including the synthesis of tert-butyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enylcarbamate (Qin et al., 2010).

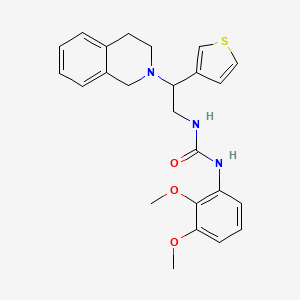

Click Chemistry for Unnatural Amino Acid Derivatives

A tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, closely related to the target compound, is used as a precursor in the synthesis of triazolylalanine analogues via click chemistry. This research underscores the utility of tert-butyl and isoindolinyl groups in the synthesis of bioactive molecules and pharmaceuticals (Patil & Luzzio, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-10-6-7-11-19-14(20)12-8-4-5-9-13(12)15(19)21/h4-9H,10-11H2,1-3H3,(H,18,22)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQOJSAWVBNMKP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)